molecular formula C20H21N3O3S B2931189 N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1286703-87-4

N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No.: B2931189
CAS No.: 1286703-87-4
M. Wt: 383.47
InChI Key: UGAMZQAGUGDFKT-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13-6-8-17(26-3)16(11-13)21-20(25)14(2)12-23-19(24)9-7-15(22-23)18-5-4-10-27-18/h4-11,14H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMZQAGUGDFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight337.4 g/mol
IUPAC NameN-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide
CAS Number5276-50-6

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. A study highlighted that certain pyridazine derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .

Anticancer Potential

The compound's structural analogs have shown promising anticancer activity. For instance, thiazolopyridazine derivatives related to this compound were tested against various cancer cell lines, revealing IC50 values ranging from 6.90 to 51.46 µM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Disruption of Cellular Membranes : The lipophilic nature of the compound may facilitate membrane disruption in microbial cells.
  • Induction of Apoptosis : Some studies suggest that related compounds can trigger apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A systematic evaluation of various pyridazine derivatives indicated that those with specific substituents, including methoxy and thiophene groups, exhibited enhanced activity against Mtb . The structure–activity relationship (SAR) analysis revealed that modifications at the C2 and C6 positions significantly influenced antimicrobial potency.

Study on Anticancer Activity

In a comparative study involving cancer cell lines, thiazolopyridazine derivatives were tested for their cytotoxic effects. The results demonstrated that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .

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